2-(1-Benzofuran-2-yl)pyrrolidine hydrochloride, AldrichCPR
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Overview
Description
2-(1-Benzofuran-2-yl)pyrrolidine hydrochloride, AldrichCPR, is a chemical compound that belongs to the class of heterocyclic compounds It features a benzofuran moiety fused to a pyrrolidine ring, with the hydrochloride salt form enhancing its solubility and stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzofuran-2-yl)pyrrolidine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-bromobenzofuran with pyrrolidine in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often require an inert atmosphere and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 2-(1-Benzofuran-2-yl)pyrrolidine hydrochloride may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process includes steps such as purification through recrystallization or chromatography to achieve the desired product quality. The scalability of the synthesis process is crucial for meeting the demands of research and development.
Chemical Reactions Analysis
Types of Reactions
2-(1-Benzofuran-2-yl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can modify the benzofuran ring or the pyrrolidine moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzofuran ring or the pyrrolidine nitrogen.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzofuran or pyrrolidine rings.
Scientific Research Applications
2-(1-Benzofuran-2-yl)pyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-Benzofuran-2-yl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The benzofuran moiety can engage in π-π stacking interactions, while the pyrrolidine ring can form hydrogen bonds or ionic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Benzofuran-2-yl)pyrrolidine
- 2-(1-Benzofuran-2-yl)pyrrolidine acetate
- 2-(1-Benzofuran-2-yl)pyrrolidine sulfate
Uniqueness
2-(1-Benzofuran-2-yl)pyrrolidine hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability compared to its analogs. This makes it particularly useful in research applications where solubility and stability are critical factors.
Properties
IUPAC Name |
2-(1-benzofuran-2-yl)pyrrolidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO.ClH/c1-2-6-11-9(4-1)8-12(14-11)10-5-3-7-13-10;/h1-2,4,6,8,10,13H,3,5,7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRYXGSLLNMYPDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC3=CC=CC=C3O2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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